N-ethyldiisopropylamine hydrobromide
Description
N-Ethyldiisopropylamine hydrobromide is a tertiary amine salt derived from N-ethyldiisopropylamine (also known as N,N-diisopropylethylamine, or DIPEA) through protonation with hydrobromic acid (HBr). The parent compound, N-ethyldiisopropylamine, is a widely used non-nucleophilic base in organic synthesis due to its steric hindrance and low nucleophilicity. Upon salt formation, the compound gains enhanced stability and altered solubility properties.
Properties
Molecular Formula |
C8H20BrN |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H |
InChI Key |
SWLQAGBBUFCESY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(C)C.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₈H₁₉N·HBr
- Molecular Weight : ~210.15 g/mol (calculated from free base MW 129.24 g/mol + HBr MW 80.91 g/mol)
- Structure : Features two isopropyl groups, an ethyl group, and a protonated amine bonded to a bromide counterion.
- Solubility : Expected to exhibit higher water solubility compared to the free base, as seen in analogous hydrobromide salts like eletriptan hydrobromide (readily soluble in water) .
Comparison with Structurally Similar Compounds
N,N-Diisopropylethylamine (Free Base)
- Chemical Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Key Differences :
- Lacks the bromide counterion, making it volatile and less soluble in polar solvents.
- Predominantly used as a base in peptide synthesis and catalysis, whereas the hydrobromide form may serve as a stabilized intermediate in pharmaceutical formulations.
BD 1008 (Dihydrobromide Salt)
- Chemical Name : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide .
- Molecular Weight : Higher (~500–550 g/mol estimated) due to two HBr molecules and a complex arylalkyl structure.
- Applications : Acts as a sigma receptor ligand in neurological research, contrasting with N-ethyldiisopropylamine hydrobromide’s role as a synthesis reagent.
BD 1047 (Dihydrobromide Salt)
- Chemical Name: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide .
- Key Features: Contains a dimethylamino group instead of pyrrolidinyl (as in BD 1008), altering receptor selectivity. Both BD compounds demonstrate the versatility of hydrobromide salts in modulating pharmacological activity.
Dextromethorphan Hydrobromide
- Chemical Formula: C₁₈H₂₅NO·HBr·H₂O
- Molecular Weight : 370.33 g/mol .
- Comparison : While structurally distinct (morphinan backbone), its hydrobromide salt form enhances water solubility and stability, similar to this compound. Used clinically as an antitussive, highlighting the pharmaceutical relevance of hydrobromide salts.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Primary Applications |
|---|---|---|---|---|
| N-Ethyldiisopropylamine HBr | C₈H₁₉N·HBr | ~210.15 | Water-soluble | Organic synthesis, stabilizer |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Low water solubility | Catalysis, peptide synthesis |
| BD 1008 | C₁₅H₂₁Cl₂N₂·2HBr | ~500–550 (estimated) | Moderate in DMSO | Neurological research |
| Dextromethorphan HBr | C₁₈H₂₅NO·HBr·H₂O | 370.33 | Highly water-soluble | Antitussive medication |
Limitations and Notes
- Data Gaps : Direct experimental data on this compound (e.g., exact solubility, melting point) are sparse in literature; values here are inferred from analogous compounds.
- Counterion Effects : Bromide salts generally offer better solubility than hydrochlorides but may introduce toxicity concerns in pharmaceuticals .
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